molecular formula C11H10ClFN2O2 B2810228 2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide CAS No. 2411255-69-9

2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide

Cat. No.: B2810228
CAS No.: 2411255-69-9
M. Wt: 256.66
InChI Key: QEHJAXGWHZLCIW-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide is a synthetic organic compound that features a benzoxazole ring substituted with a fluorine atom and a chloro-propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoropyridine
  • 2-Chloro-5-fluoropyrimidine
  • 2-Chloro-5-nitrobenzaldehyde

Uniqueness

2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O2/c1-6(12)11(16)14-5-10-15-8-4-7(13)2-3-9(8)17-10/h2-4,6H,5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHJAXGWHZLCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC2=C(O1)C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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